4-chloro-N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
説明
BenchChem offers high-quality 4-chloro-N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chloro-N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
4-chloro-N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3S/c1-12-3-8-16(9-13(12)2)24-19(17-10-28(26,27)11-18(17)23-24)22-20(25)14-4-6-15(21)7-5-14/h3-9H,10-11H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVAMYZIWLWNKDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
4-chloro-N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a complex organic compound with potential biological activities. This article reviews its synthesis, biological mechanisms, and various applications based on recent research findings.
Chemical Structure and Properties
The compound features a thieno[3,4-c]pyrazole core structure that is known for its diverse biological activities. Its molecular formula is with a molecular weight of approximately 422.3 g/mol. The IUPAC name is 4-chloro-N-[2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl]benzamide.
| Property | Value |
|---|---|
| Molecular Formula | C18H13ClN3O3S |
| Molecular Weight | 422.3 g/mol |
| IUPAC Name | 4-chloro-N-[...] |
Synthesis
The synthesis of this compound typically involves multiple steps starting from readily available precursors. Common methods include cyclization reactions to form the thieno[3,4-c]pyrazole core and subsequent functional group modifications under controlled conditions to ensure high yield and purity .
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, studies on related thieno[3,4-c]pyrazoles have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
The compound's potential as an anticancer agent has been explored in various studies. A structure-activity relationship (SAR) analysis demonstrated that modifications to the core structure can enhance cytotoxicity against cancer cell lines such as Mia PaCa-2 and PANC-1 . The proposed mechanism involves the inhibition of topoisomerase enzymes which are crucial for DNA replication.
Enzyme Inhibition
The compound may also act as an inhibitor for specific enzymes involved in metabolic pathways. For example, it has been suggested that binding to certain receptors can modulate their activity leading to altered cellular responses .
Case Studies
- Antimicrobial Efficacy : In a study evaluating several thieno[3,4-c]pyrazole derivatives, the compound exhibited a minimum inhibitory concentration (MIC) of 15.62 µg/mL against Candida albicans and Staphylococcus aureus, indicating strong antimicrobial potential .
- Antitumor Activity : A series of analogs based on the thieno[3,4-c]pyrazole scaffold were tested against human tumor cell lines. The results showed that specific modifications led to enhanced selectivity and potency against cancer cells compared to standard treatments like etoposide .
The biological activity of 4-chloro-N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is primarily attributed to its ability to bind to specific molecular targets such as enzymes and receptors. This interaction may lead to inhibition of critical biological pathways involved in cell proliferation and survival .
科学的研究の応用
Medicinal Chemistry
The compound has shown promise in the development of new pharmaceuticals due to its ability to modulate biological pathways. It may act as an inhibitor or modulator of specific enzymes or receptors involved in disease processes.
Case Study: Anticancer Activity
Research has indicated that derivatives of thieno[3,4-c]pyrazole compounds exhibit anticancer properties. A study demonstrated that similar compounds could inhibit tumor growth in vitro and in vivo by targeting specific signaling pathways associated with cancer cell proliferation and survival .
Anti-inflammatory Properties
The thieno[3,4-c]pyrazole scaffold has been investigated for its anti-inflammatory effects. In animal models, compounds with similar structures have been shown to reduce inflammatory markers and improve symptoms of conditions such as arthritis . This suggests potential applications for 4-chloro-N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide in treating inflammatory diseases.
Neuroprotective Effects
Studies have explored the neuroprotective effects of thieno[3,4-c]pyrazole derivatives against neurodegenerative diseases. Compounds within this class have been reported to exert protective effects on neuronal cells under oxidative stress conditions . This opens avenues for developing treatments for conditions like Alzheimer's and Parkinson's disease.
Agricultural Chemicals
The compound's ability to interact with biological systems makes it a candidate for developing agrochemicals. Its potential as a pesticide or herbicide can be explored through structure-activity relationship studies to optimize efficacy while minimizing environmental impact.
Material Science
The unique chemical structure of 4-chloro-N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide may also find applications in materials science. Its ability to form complexes with metals could be utilized in the synthesis of novel materials with specific electronic or optical properties.
Q & A
Q. Answer :
- X-ray Crystallography : Resolves the 3D arrangement of the sulfone (SO₂) and benzamide groups, confirming dihedral angles critical for bioactivity .
- Solid-State NMR : Distinguishes sulfone (δ 110–125 ppm for ¹³C) from ester or nitro groups, avoiding solution-phase artifacts .
- FT-IR Differential Analysis : Compare spectra before/after derivatization (e.g., acetylation) to isolate amide C=O stretches (~1650 cm⁻¹) .
How can structure-activity relationship (SAR) studies be designed to improve the compound’s pharmacokinetic profile?
Q. Answer :
- Substituent Scanning : Synthesize analogs with halogens (F, Br) at the 4-chlorobenzamide position; assess logP (shake-flask method) and solubility (nephelometry) .
- Metabolic Stability : Incubate analogs with human liver microsomes (HLM), monitoring half-life via LC-MS. Prioritize derivatives with t₁/₂ > 60 min .
- In Silico Modeling : Use SwissADME to predict BBB permeability and P-glycoprotein efflux, guiding structural modifications .
What experimental strategies validate the hypothesized mechanism of action (e.g., kinase inhibition)?
Q. Answer :
- Kinase Profiling : Screen against a panel of 50+ kinases (e.g., JAK2, PI3Kγ) using radioactive ATP-binding assays (IC₅₀ determination) .
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by measuring protein stability shifts in HEK293T cells treated with the compound .
- CRISPR Knockout Models : Compare activity in wild-type vs. JAK2-knockout cancer cells to establish target dependency .
How should researchers address discrepancies in cytotoxicity data between 2D vs. 3D cell culture models?
Q. Answer :
- 3D Spheroid Validation : Use HCT116 colon cancer spheroids to mimic in vivo tumor microenvironments; compare IC₅₀ values with monolayer data .
- Hypoxia Markers : Quantify HIF-1α levels (western blot) in 3D models to assess compound penetration under low-oxygen conditions .
- Matrix Metalloproteinase (MMP) Inhibition : Test if cytotoxicity differences arise from MMP-mediated resistance (zymography assays) .
What are the best practices for scaling up synthesis without compromising purity?
Q. Answer :
- Flow Chemistry : Implement continuous-flow reactors for the cyclization step (residence time 30 min, 100°C) to improve reproducibility .
- In-Line Analytics : Use PAT (Process Analytical Technology) tools like ReactIR to monitor reaction progress and adjust parameters in real time .
- Crystallization Engineering : Optimize anti-solvent addition (e.g., water into DMSO) to enhance crystal habit and filtration efficiency .
How can computational methods guide the optimization of this compound’s selectivity against off-target receptors?
Q. Answer :
- Molecular Dynamics (MD) Simulations : Simulate binding to JAK2 (target) vs. EGFR (off-target) over 100 ns trajectories; analyze hydrogen bond occupancy .
- Free Energy Perturbation (FEP) : Calculate ΔΔG for key substitutions (e.g., -Cl to -CF₃) to predict selectivity gains .
- Pharmacophore Filtering : Use Schrödinger’s Phase to exclude analogs matching the adrenergic β2 receptor pharmacophore .
What methodologies confirm the stability of this compound under physiological conditions?
Q. Answer :
- Forced Degradation Studies : Expose to pH 1–9 buffers (37°C, 24 hr) and analyze degradation products via UPLC-QTOF .
- Light Stress Testing : Use ICH Q1B guidelines (1.2 million lux-hours) with UV/vis monitoring of sulfone group oxidation .
- Lyophilization Stability : Store lyophilized powder at -20°C and assess recrystallization-induced degradation via PXRD .
How can researchers leverage fragment-based drug design (FBDD) to improve this compound’s potency?
Q. Answer :
- Fragment Screening : Screen a 500-fragment library (SPR-based) to identify binders to the thieno[3,4-c]pyrazole core .
- Merge Chemistry : Covalently link fragments (e.g., sulfonamide + pyrazole) using click chemistry (CuAAC, 37°C, 12 hr) .
- Binding Affinity Validation : Use ITC (isothermal titration calorimetry) to measure ΔG improvements (>2 kcal/mol) in merged compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
